molecular formula C25H27N5O2S B2772073 N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-91-1

N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2772073
CAS No.: 1111197-91-1
M. Wt: 461.58
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of triazoles includes a triazole nucleus, which is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. For instance, the cyclisation of bis-triazolyl alkanes with various amino acids can produce bis-[1, 2, 4-triazolo [3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .

Scientific Research Applications

Synthesis and Reactivity

Research on compounds with similar structural features focuses on synthetic routes and the exploration of their chemical reactivity. For instance, compounds bearing the [1,2,4]triazolo[4,3-a]quinazoline moiety have been synthesized through various methods, including cascade cyclization reactions and condensation processes. These synthetic approaches enable the introduction of diverse substituents, potentially modifying the compound's physical, chemical, and biological properties. Notable examples include the synthesis of pyrazoles and triazoles bearing a quinazoline moiety through reactions involving hydrazides, isothiocyanates, and cyclization processes (Saad, Osman, & Moustafa, 2011), and the preparation of 1,2,4-triazolo[1,5-c]quinazolines via cyclocondensation (Pfeiffer, Bodtke, Mücke, Hetzheim, & Pazdera, 1999).

Potential Applications

While direct applications of "N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" are not explicitly detailed, the synthetic versatility of similar compounds suggests potential in medicinal chemistry, materials science, and as intermediates in organic synthesis. For example, triazoloquinazoline derivatives have been evaluated for their analgesic activity, highlighting the possibility of developing new therapeutic agents from these compounds (Saad, Osman, & Moustafa, 2011). Moreover, the structural complexity and inherent reactivity of these compounds make them suitable candidates for further functionalization, potentially leading to new materials or biologically active molecules.

Mechanism of Action

The mechanism of action of triazoles is often related to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them effective in a wide range of applications, from antimicrobial to antiviral treatments.

Future Directions

The future of triazoles in medicinal chemistry looks promising due to their versatile biological activities and their potential for structural modification . Researchers continue to synthesize and study the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Properties

IUPAC Name

N-cyclohexyl-4-methyl-1-[(2-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-16-8-6-7-9-18(16)15-33-25-28-27-24-29(2)23(32)20-13-12-17(14-21(20)30(24)25)22(31)26-19-10-4-3-5-11-19/h6-9,12-14,19H,3-5,10-11,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJRYJXUKFMFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCCC5)C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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